Steric and Electrostatic Modulation of Basicity (pKa) Relative to 3-OL Regioisomers
The position of the hydroxyl group significantly modulates the basicity (pKa) of the adjacent tertiary amine through intramolecular hydrogen bonding and steric effects. The 6-OL isomer exhibits a computationally predicted pKa value that is consistently lower (less basic) than that of the 3-OL isomer, as determined by comparative analysis of computed molecular properties in authoritative databases [1]. This difference in ionization state at physiological pH (7.4) directly impacts membrane permeability and the fraction of the neutral species available for passive diffusion across the blood-brain barrier (BBB).
3‑OL pKa 9.37
Δ = 0.88 lower basicity
| Evidence Dimension | Computed pKa (strongest basic) of the tertiary amine |
|---|---|
| Target Compound Data | 8.49 |
| Comparator Or Baseline | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine): 9.37 |
| Quantified Difference | ΔpKa = 0.88 units (Lower basicity for 6-OL) |
| Conditions | Computational prediction models (e.g., ACD/Labs, ChemAxon) as aggregated by PubChem. |
Why This Matters
A lower pKa value reduces the fraction of the compound that is protonated at physiological pH, which can enhance passive membrane permeability and oral bioavailability, a critical selection criterion for CNS drug discovery programs.
- [1] PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. View Source
